molecular formula C6H14O8Zn B8022869 ZINC;2-hydroxypropanoate;dihydrate

ZINC;2-hydroxypropanoate;dihydrate

Cat. No.: B8022869
M. Wt: 279.6 g/mol
InChI Key: HZUKVFGMACOUEH-UHFFFAOYSA-L
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Description

Zinc citrate dihydrate (IUPAC name: trizinc; 2-hydroxypropane-1,2,3-tricarboxylate; dihydrate) is a zinc salt derived from citric acid. Its molecular formula is (C₆H₅O₇)₂Zn₃·2H₂O, with a molecular weight of 574.34 g/mol . It appears as a white, odorless powder, sparingly soluble in water and ethanol. This compound is widely used in dietary supplements, pharmaceuticals, and personal care products due to its high bioavailability and stability .

Properties

IUPAC Name

zinc;2-hydroxypropanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.2H2O.Zn/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);2*1H2;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKVFGMACOUEH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O8Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc lactate dihydrate can be synthesized through several methods:

    Neutralization Method: This involves the reaction of lactic acid with zinc oxide. The reaction is typically carried out by heating the mixture and stirring for 2-3 hours.

    Double Decomposition Method: This method involves the reaction of calcium lactate with zinc sulfate. The mixture is heated and stirred, followed by filtration to remove calcium sulfate.

Industrial Production Methods

Industrial production of zinc lactate dihydrate often involves the fermentation of starch to produce lactic acid, which is then reacted with zinc salts to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

Zinc lactate dihydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide and other by-products.

    Reduction: Under certain conditions, it can be reduced to elemental zinc.

    Substitution: It can participate in substitution reactions where the lactate group is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include hydrogen gas or sodium borohydride.

    Substitution: Various acids or bases can be used to facilitate substitution reactions.

Major Products

    Oxidation: Zinc oxide (ZnO)

    Reduction: Elemental zinc (Zn)

    Substitution: Depending on the substituent, various zinc salts can be formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of zinc lactate dihydrate involves its role as a source of zinc ions, which are essential for various biological processes. Zinc ions act as cofactors for numerous enzymes, playing a crucial role in catalytic, structural, and regulatory functions . They are involved in protein synthesis, cell division, and immune function. The compound’s anti-inflammatory and antioxidant effects are attributed to its ability to modulate the activity of enzymes and proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Zinc-Based Dihydrate Compounds

Below is a detailed comparison of zinc citrate dihydrate with structurally or functionally analogous zinc compounds, including zinc acetate dihydrate, zinc oxalate dihydrate, zinc benzenesulfinate dihydrate, and zinc hydroaspartate dihydrate.

Chemical and Structural Properties

Property Zinc Citrate Dihydrate Zinc Acetate Dihydrate Zinc Oxalate Dihydrate Zinc Benzenesulfinate Dihydrate Zinc Hydroaspartate Dihydrate
Molecular Formula (C₆H₅O₇)₂Zn₃·2H₂O Zn(C₂H₃O₂)₂·2H₂O ZnC₂O₄·2H₂O (C₆H₅SO₂)₂Zn·2H₂O C₈H₁₄N₂O₈Zn·2H₂O
Molecular Weight 574.34 g/mol 219.50 g/mol 189.43 g/mol 437.76 g/mol 335.62 g/mol (estimated)
Solubility Sparingly soluble in water Highly water-soluble Insoluble in water Slightly soluble in water Highly bioavailable in aqueous media
Key Functional Group Citrate (tridentate ligand) Acetate (monodentate ligand) Oxalate (bidentate ligand) Benzenesulfinate (aromatic sulfonate) Aspartic acid (amino acid derivative)

Stability and Reactivity

  • Zinc acetate dihydrate decomposes at ~237°C, releasing acetic anhydride and forming basic zinc acetate .
  • Zinc oxalate dihydrate thermally decomposes to ZnO at ~300°C, making it useful for nanomaterial fabrication .
  • Zinc citrate dihydrate is stable under ambient conditions but hydrolyzes in acidic environments .

Key Research Findings

Nanoparticle Synthesis: Zinc acetate dihydrate is preferred over other zinc salts for producing ZnO nanoparticles due to its solubility and reactivity. For example, ZnO quantum dots synthesized from zinc acetate dihydrate exhibit uniform particle sizes (~5 nm) and high photoluminescence .

Antimicrobial Activity : Zinc chloride dihydrate showed superior antimicrobial effects against S. aureus compared to zinc citrate, highlighting the anion's role in bioactivity .

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